molecular formula C4H12Cl2N2 B8215248 Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride

Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride

Cat. No.: B8215248
M. Wt: 159.05 g/mol
InChI Key: WCRFHIPWMCQOPF-NDXJVULZSA-N
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Description

Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its cyclobutane ring structure, which imparts unique stereochemical properties, making it valuable in asymmetric synthesis and other specialized chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For instance, the diastereodivergent asymmetric Michael-alkylation reaction between 3-chloro-oxindoles and unsaturated ketoesters using chiral N,N’-dioxide/metal complexes has been reported to yield high diastereoselectivity and enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the cyclobutane ring.

Scientific Research Applications

Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes or receptors, influencing biochemical pathways. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and modulating the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride is unique due to its cyclobutane ring, which provides distinct stereochemical characteristics. This uniqueness makes it particularly valuable in asymmetric synthesis and other applications where precise control over stereochemistry is crucial.

Properties

IUPAC Name

(1S,2R)-cyclobutane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRFHIPWMCQOPF-NDXJVULZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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